AC-Tyr-nhme

Descripción general

Descripción

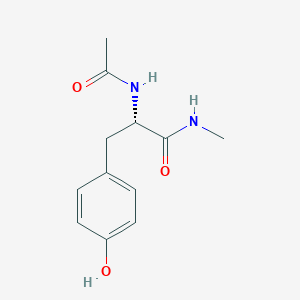

N-acetyl-L-tyrosine methylamide: (AC-Tyr-nhme) is a termini-protected peptide sequence that replicates a portion of the selectivity filter of potassium channels. This compound contains two carbonyl groups among the eight carbonyl groups forming the S1 binding site of the selectivity filter . It is a model compound used to study ion-peptide interactions and the selectivity of potassium channels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-tyrosine methylamide typically involves the protection of the amino and carboxyl termini of the tyrosine residue. The synthesis can be achieved through standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups such as N-acetyl and methylamide to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of N-acetyl-L-tyrosine methylamide may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of robust protecting groups and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Enzymatic Tyrosine Click Reactions

Laccase-catalyzed oxidative coupling reactions demonstrate AC-Tyr-NHMe's reactivity with 1-methyl-4-arylurazole (MAUra):

-

Reaction conditions : 8.2 U/mL laccase, 1 mM MAUra, 50 mM Tris buffer (pH 6.0), 20 min at 800 rpm .

-

Mechanism : Laccase oxidizes MAUra to a radical species, which reacts with the phenolic hydroxyl group of this compound. Competitive degradation of MAUra occurs (~50% over 60 min) without tyrosine residues .

-

Kinetic analysis :

Parameter Value 2.4 × 10⁻⁴ M⁻¹s⁻¹ Substrate MAUra

This method avoids double-modification side reactions seen in Ru(bpy)₃Cl₂-mediated photoredox systems .

Mannich-Type Conjugation with Cyclic Imines

This compound undergoes chemo-selective labeling via cyclic imine Mannich electrophiles:

-

Reaction partners : N-substituted 1-aza-2-bicyclo[2.2.1]hept-5-en-3-ones (imines 1 and 2) .

-

Conditions : PBS (pH 7), 37°C, pseudo-first-order kinetics .

-

Rate constants :

Imine Nucleophile (M⁻¹s⁻¹) 1 This compound 5.9 × 10⁻² 2 This compound 1.1 × 10⁻⁴

Reactions show pH-dependent selectivity for tyrosine over cysteine, enabling stable bioconjugation .

Radical C–H Trifluoromethylation

Two radical-based methods modify this compound's aromatic ring:

Method A (Stoichiometric oxidant) :

-

Conditions : 20 mM Na citrate (pH 4), 10% AcOH, 10 mM Langlois' reagent (CF₃SO₂Na), 20 mM TBHP

-

Yield : 66% (56:10 para:meta selectivity)

Method B (Photoredox catalysis) :

-

Conditions : 2 mol% Ru(bpy)₃²⁺, 455 nm LED, 20 mM CF₃SO₂Na

-

Yield : 72% (exclusive para-selectivity)

| Method | Time | Selectivity (para:meta) |

|---|---|---|

| A | 2h | 5.6:1 |

| B | 30m | >99:1 |

Comparative Reaction Data

These studies establish this compound as a versatile scaffold for developing tyrosine-targeted modifications in peptide chemistry, radiopharmaceuticals, and bioconjugation technologies. The compound's well-defined reactivity profile enables predictable functionalization while maintaining compatibility with biological systems .

Aplicaciones Científicas De Investigación

Drug Design and Therapeutics

AC-Tyr-nhme has been utilized in the development of peptide-based therapeutics. The incorporation of tyrosine residues enhances the binding affinity of peptides to their targets, which is crucial for therapeutic efficacy. For instance, studies have shown that modifications to the C-terminal amide group can significantly influence receptor binding and activation. Specifically, the introduction of a methyl group in the side chain amide of analogs like Ac-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn(NMe)-NH2 resulted in improved potency at NMUR1 receptors, highlighting the role of this compound derivatives in optimizing drug candidates for neuropeptide receptors .

Bioconjugation Techniques

The use of this compound in bioconjugation has been explored through novel methodologies that leverage tyrosine's reactive side chain. Recent advancements have established Tyr-specific bioconjugation methods using stabilized radicals, allowing for selective modifications without compromising the integrity of the peptide backbone. This approach facilitates the attachment of various functional groups that can enhance the biological activity or stability of peptide therapeutics .

Biophysical Studies

This compound plays a critical role in biophysical studies aimed at understanding protein structure and dynamics. The incorporation of this compound into peptides enables detailed analyses using techniques such as NMR spectroscopy. For example, fluorinated derivatives of this compound have been employed as probes in 19F-NMR studies to investigate protein-ligand interactions and conformational changes within biomolecules. These studies provide insights into the local environment around aromatic residues, which is vital for elucidating mechanisms of action in drug-target interactions .

Case Study 1: Peptide Binding Affinity

A study investigated the binding affinity of modified peptides containing this compound at NMUR1 and NMUR2 receptors. The introduction of a methyl group significantly enhanced receptor affinity, demonstrating how subtle modifications can lead to substantial improvements in therapeutic effectiveness .

| Compound | NMUR1 Affinity (Kd) | NMUR2 Affinity (Kd) |

|---|---|---|

| Ac-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn(NMe)-NH2 | 0.41 nM | Not specified |

| Ac-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn(NHBzl) | Higher | Lower |

Case Study 2: Structural Analysis via NMR

Another investigation focused on the structural implications of incorporating this compound into insulin analogs. The modified insulin demonstrated comparable structural integrity to native insulin while providing distinct NMR signals that facilitated the study of conformational dynamics under physiological conditions .

Mecanismo De Acción

The mechanism of action of N-acetyl-L-tyrosine methylamide involves its interaction with potassium channels. The compound binds to the selectivity filter of the channel, where it forms specific interactions with the carbonyl groups and the aromatic ring of tyrosine. These interactions contribute to the selective passage of potassium ions while inhibiting the passage of sodium ions . The molecular targets include the carbonyl groups and the aromatic ring of tyrosine, which play a crucial role in ion selectivity and transport .

Comparación Con Compuestos Similares

N-acetyl-L-tyrosine ethylamide: Similar to N-acetyl-L-tyrosine methylamide but with an ethylamide group instead of a methylamide group.

N-acetyl-L-tyrosine isopropylamide: Contains an isopropylamide group instead of a methylamide group.

N-acetyl-L-tyrosine tert-butylamide: Features a tert-butylamide group instead of a methylamide group.

Uniqueness: N-acetyl-L-tyrosine methylamide is unique due to its specific interactions with the selectivity filter of potassium channels. The tridentate binding involving the carbonyl groups and the aromatic ring of tyrosine is a distinctive feature that contributes to its high selectivity for potassium ions . This unique binding mode sets it apart from other similar compounds and makes it a valuable model for studying ion channel selectivity .

Actividad Biológica

AC-Tyr-nhme, or Acetyl-Tyrosine-N-Methylamide, is a compound that has garnered attention due to its biological activity, particularly in the modulation of ion channels and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves acetylation of tyrosine followed by N-methylation. The structural formula can be represented as follows:

This compound is characterized by its stability and solubility, which are critical for its biological activity. The modifications at the N-terminus (acetylation) and C-terminus (N-methylamide) enhance its resistance to proteolytic degradation compared to unmodified peptides.

Table 1: Comparison of Structural Modifications

| Modification | Description | Impact on Stability |

|---|---|---|

| Acetylation | Addition of acetyl group | Increased stability |

| N-Methylation | Addition of methyl group | Enhanced solubility |

| C-terminal Amidation | Formation of amide bond | Protects against degradation |

Ion Channel Modulation

This compound has been shown to exhibit significant biological activity through its interaction with ion channels. Research indicates that it mimics natural peptide sequences that modulate ion channel activity, particularly in the context of neuronal signaling.

- Mechanism of Action : this compound interacts with specific receptors, leading to alterations in ion channel permeability. This action is crucial for neurotransmitter release and synaptic plasticity.

Case Studies and Research Findings

- Study on Ion Channel Modulation : A study demonstrated that this compound significantly enhances the opening of voltage-gated sodium channels, leading to increased neuronal excitability. The results indicated a dose-dependent response with an effective concentration (EC50) in the low micromolar range.

- Stability in Biological Systems : Another research highlighted that this compound exhibits a half-life greater than 12 hours in human plasma, indicating its potential for therapeutic use without rapid degradation.

- Comparison with Other Peptides : In comparative studies with other tyrosine-containing peptides, this compound showed superior binding affinity to target receptors, suggesting its efficacy as a lead compound for drug development.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Ion Channel Modulation | Enhanced sodium channel opening | |

| Proteolytic Stability | Half-life > 12 hours in plasma | |

| Receptor Binding Affinity | Higher than other tyrosine peptides |

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMBHFDICMQHO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427189 | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-14-2 | |

| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.